molecular formula C20H20N4O4 B10935583 Azepan-1-yl[3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Azepan-1-yl[3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10935583
M. Wt: 380.4 g/mol
InChI Key: FAVJMZOLJHIUBM-UHFFFAOYSA-N
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Description

1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound featuring a unique structure that includes an azepane ring, a nitrophenyl group, and an isoxazolo[5,4-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, including the formation of the isoxazole ring, the introduction of the nitrophenyl group, and the final coupling with the azepane moiety. Common synthetic routes include:

    Cyclization Reactions: The formation of the isoxazole ring typically involves cyclization reactions using appropriate precursors under controlled conditions.

    Coupling Reactions: The final step involves coupling the isoxazole derivative with the azepane ring, often using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structure and biological activity.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be compared with other similar compounds, such as:

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Nitrophenyl Compounds: Molecules containing nitrophenyl groups with varying additional functional groups.

    Azepane Derivatives: Compounds featuring the azepane ring with different attached moieties.

The uniqueness of 1-AZEPANYL[3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its specific combination of functional groups and its potential biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

azepan-1-yl-[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C20H20N4O4/c1-13-18-16(20(25)23-9-4-2-3-5-10-23)12-17(21-19(18)28-22-13)14-7-6-8-15(11-14)24(26)27/h6-8,11-12H,2-5,9-10H2,1H3

InChI Key

FAVJMZOLJHIUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCCCC4

Origin of Product

United States

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